Glyceryl dierucate

Description

Properties

IUPAC Name |

[2-[(Z)-docos-13-enoyl]oxy-3-hydroxypropyl] (Z)-docos-13-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H88O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-46(49)51-44-45(43-48)52-47(50)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,45,48H,3-16,21-44H2,1-2H3/b19-17-,20-18- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZERQYTVWAKJPN-CLFAGFIQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCC=CCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCC/C=C\CCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H88O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201021372 | |

| Record name | Glyceryl dierucate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201021372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

733.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28880-79-7 | |

| Record name | Glyceryl dierucate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028880797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyceryl dierucate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201021372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis[(Z)-docos-13-enoic] acid, diester with glycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.790 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Glyceryl dierucate is synthesized by esterifying glycerin with erucic acid. The process involves heating glycerin and erucic acid in the presence of a catalyst, typically an acid catalyst like sulfuric acid or a base catalyst like sodium hydroxide. The reaction is carried out at elevated temperatures, usually between 100-150°C, to facilitate the esterification process .

Industrial Production Methods: In industrial settings, this compound is produced using fully refined vegetable oils. The oils undergo hydrogenation and fractionation to obtain specific fatty acids, which are then reacted with glycerin. The final product is purified through deodorization to remove any impurities and ensure the quality of the this compound .

Chemical Reactions Analysis

Types of Reactions: Glyceryl dierucate can undergo various chemical reactions, including:

Oxidation: Exposure to oxygen can lead to the oxidation of the fatty acid chains, resulting in the formation of peroxides and other oxidative products.

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form glycerin and erucic acid.

Transesterification: This reaction involves the exchange of the ester groups with alcohols, leading to the formation of different esters.

Common Reagents and Conditions:

Oxidation: Oxygen or air, often accelerated by light or heat.

Hydrolysis: Water with an acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) catalyst.

Transesterification: Alcohols (e.g., methanol) with a catalyst like sodium methoxide.

Major Products Formed:

Oxidation: Peroxides and other oxidative degradation products.

Hydrolysis: Glycerin and erucic acid.

Transesterification: Different esters depending on the alcohol used.

Scientific Research Applications

Glyceryl dierucate has a wide range of applications in scientific research and industry:

Cosmetics and Personal Care: Used as an emollient and lubricant in skin care products, moisturizers, and makeup.

Pharmaceuticals: Acts as an excipient in drug formulations to enhance the texture and stability of the product.

Food Industry: Used as an emulsifier and stabilizer in various food products.

Industrial Applications: Employed in the production of lubricants, plasticizers, and other industrial materials

Mechanism of Action

Glyceryl dierucate exerts its effects primarily through its emollient properties. It forms a protective layer on the skin, reducing water loss and providing a smooth and soft texture. The compound interacts with the lipid bilayer of the skin, enhancing its barrier function and improving hydration .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Comparison of Glyceryl Dierucate with Other Diglycerides

Key Observations :

- Chain Length : Longer chains (e.g., C22 in dierucate/dibehenate) increase melting points compared to C18 analogs. However, unsaturation (e.g., in dierucate vs. dibehenate) lowers melting points due to disrupted packing .

- Applications : Saturated diglycerides (e.g., distearate, dibehenate) are preferred in solid formulations (tablets), while unsaturated variants (e.g., dioleate, dierucate) enhance fluidity in lipid-based systems .

Table 2: Enzymatic Hydrolysis Rates (Relative)

| Compound | Lipase Hydrolysis Rate |

|---|---|

| Glyceryl dilinoleate | 100% (Reference) |

| Glyceryl dioleate | 85% |

| This compound | 60% |

| Glyceryl distearate | 30% |

| Glyceryl dibehenate | 20% |

Research and Clinical Findings

- Glyceryl Distearate : Used in artificial sebum for microbial culture media, demonstrating stability under physiological conditions .

Biological Activity

Glyceryl dierucate is a diester of glycerin and erucic acid, classified under glyceryl diesters. This compound has garnered attention in various fields, particularly in cosmetics and pharmaceuticals, due to its unique properties and potential biological activities. This article explores the biological activity of this compound, focusing on its metabolism, safety assessments, and implications for human health.

Chemical Structure and Properties

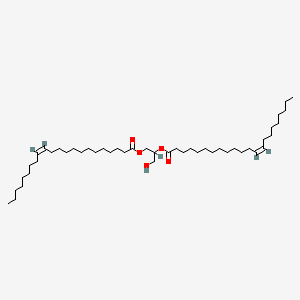

This compound is characterized by the presence of two erucic acid moieties esterified to a glycerol backbone. The chemical structure can be represented as follows:

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 370.57 g/mol |

| Flash Point | >150 °C |

| Acid Value | <4.0 mg KOH/g |

| Iodine Value | <3 g I2/100 g |

| Saponification Value | 145–165 mg KOH/g |

| Peroxide Value | <6.0 mEq O2/kg |

Metabolism

Glyceryl diesters, including this compound, are intermediates in the metabolism of triglycerides to free fatty acids and glycerol. This metabolic pathway is crucial for energy production and cellular function .

Safety Assessments

Multiple studies have evaluated the safety profile of this compound and related compounds. A comprehensive safety assessment indicated that glyceryl diesters are generally safe for use in cosmetics at concentrations typically employed in formulations.

- Skin Irritation : In a study involving human volunteers applying a lotion containing 0.5% glyceryl dilaurate (a related compound), no significant skin irritation or adverse effects were observed over a 21-week period .

- Tumor Promotion Studies : Research has shown that certain diacylglycerols can activate protein kinase C (PKC), which is involved in cell signaling pathways related to tumor promotion. However, studies specifically examining this compound did not find conclusive evidence of tumor-promoting activity when applied topically .

Case Studies

- Skin Application Study : A histological evaluation was performed on skin biopsies from subjects who used a lotion containing glyceryl dilaurate. The results showed no abnormalities, indicating that the compound does not induce epidermal hyperplasia or other adverse effects when used as directed .

- Animal Studies : In rodent studies assessing the carcinogenic potential of diacylglycerols, including this compound, no significant increase in tumor incidence was noted compared to control groups. The findings suggest that while some diacylglycerols may influence PKC activity, the specific effects of this compound require further investigation .

Q & A

Q. What experimental approaches are recommended for determining the solubility profile of Glyceryl dierucate in polar and non-polar solvents?

Use the shake-flask method with HPLC quantification under controlled temperature (25°C ± 0.5°C). For non-polar solvents, employ UV-Vis spectroscopy with calibration curves validated through triplicate measurements. Solvent dielectric constants and Hansen solubility parameters should guide interpretation of solubility patterns. Ensure reproducibility by adhering to standardized protocols for solvent purity and equilibration time (≥24 hrs) .

Q. How can researchers characterize the thermal stability of this compound for pharmaceutical formulation development?

Conduct differential scanning calorimetry (DSC) at a heating rate of 10°C/min under nitrogen purge. Compare melting endotherms (expected range: 50–70°C) with literature values. Pair with thermogravimetric analysis (TGA) to assess decomposition thresholds (>200°C). Validate results against reference materials like Glyceryl palmitostearate (Tm = 55–60°C) .

Q. What in vitro models are appropriate for preliminary toxicity screening of this compound?

Utilize hemolysis assays with sheep erythrocytes (0.5% w/v suspension) and MTT assays on human dermal fibroblasts. Benchmark against Glyceryl laurate (known hemolytic agent; 80% lysis at 0.1 mg/mL) and negative controls. Include OECD-recommended thresholds for cytotoxicity (IC50 > 100 μg/mL) .

Advanced Research Questions

Q. How should researchers resolve contradictions between reported antimicrobial efficacy and irritation potential of this compound?

Perform parallel dose-response studies:

- Antimicrobial: Broth microdilution assays (CLSI M07-A11) against S. aureus and C. albicans.

- Irritation: Reconstructed human epidermis (RhE) models (OECD TG 439) with IL-1α release quantification. Analyze correlations using Spearman’s rank (ρ) between MIC50 values and irritation thresholds (e.g., EC50 < 2 mg/mL suggests limited therapeutic index) .

Q. What experimental design optimizes this compound-based solid lipid nanoparticles (SLNs) for mRNA delivery?

Apply a Central Composite Design (CCD) with three factors:

Q. How can computational modeling address gaps in genotoxicity data for this compound?

Employ QSAR tools (e.g., OECD Toolbox) to predict mutagenicity based on structural analogs like Glyceryl stearate (Ames test-negative). Cross-validate with molecular docking studies targeting DNA topoisomerase II (binding energy < −7 kcal/mol suggests risk). Prioritize in vitro micronucleus assays for confirmation .

Q. What methodologies reconcile discrepancies in dermal penetration data between ex vivo and in vivo models?

Implement a tiered approach:

- Ex vivo: Franz diffusion cells with human cadaver skin (stratum corneum thickness: 15–20 μm).

- In vivo: Microdialysis in Sprague-Dawley rats (probe recovery calibrated with retrodialysis). Normalize data using Fick’s law (flux = 1.2–3.8 μg/cm²/hr) and assess statistical equivalence via two one-sided t-tests (90% CI within 0.8–1.25) .

Q. How to evaluate batch-to-batch variability in this compound synthesis for reproducible research?

Monitor critical quality attributes (CQAs):

- Purity: GC-FID with heptadecanoic acid as internal standard (RSD < 2%).

- Esterification degree: NMR integration of glycerol protons (δ 3.5–4.5 ppm; target >95%). Apply multivariate analysis (PCA) to raw material sourcing data (e.g., fatty acid chain length variance) .

Methodological Frameworks

Q. How to apply the PICOT framework when designing studies on this compound’s anti-inflammatory effects?

Q. What statistical strategies are critical for analyzing non-linear dose responses in this compound toxicity studies?

Use four-parameter logistic models (Hill equation) for IC50 determination. Apply Akaike’s Information Criterion (AIC) to compare linear vs. hormetic fits. Report 95% confidence intervals for EC thresholds and assess heteroscedasticity with Levene’s test (p > 0.05 required) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.